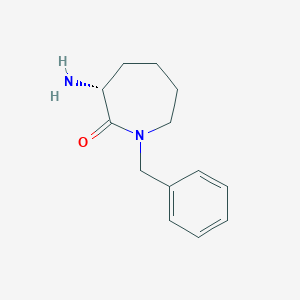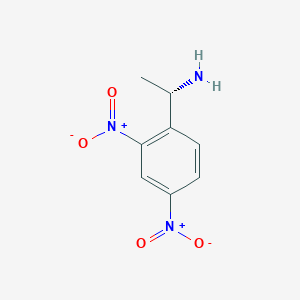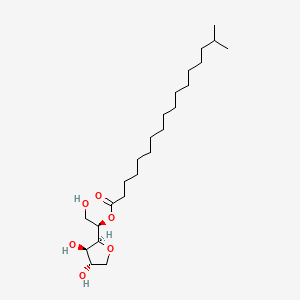
(2,3,5,6-Tetrafluorophenyl)methanamine
Vue d'ensemble
Description
(2,3,5,6-Tetrafluorophenyl)methanamine is an organic compound with the molecular formula C7H5F4N It is a derivative of benzylamine where four hydrogen atoms on the benzene ring are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,3,5,6-Tetrafluorophenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2,3,5,6-tetrafluorobenzonitrile using hydrogenation techniques. The nitrile group is reduced to an amine group, resulting in the formation of 2,3,5,6-tetrafluorobenzylamine .
Industrial Production Methods
Industrial production of 2,3,5,6-tetrafluorobenzylamine typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5,6-Tetrafluorophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,3,5,6-tetrafluorobenzyl alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Commonly performed using hydrogen gas and a palladium catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used to replace fluorine atoms with other groups.
Major Products Formed
2,3,5,6-Tetrafluorobenzyl alcohol: Formed through the reduction of 2,3,5,6-tetrafluorobenzylamine.
Substituted Benzylamines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2,3,5,6-Tetrafluorophenyl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetrafluorobenzylamine involves its interaction with various molecular targets. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity. The amine group can participate in nucleophilic substitution reactions, allowing the compound to form bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of an amine group.
2,3,5,6-Tetrafluorobenzonitrile: Contains a nitrile group instead of an amine group.
4-Methyl-2,3,5,6-tetrafluorobenzylamine: Contains a methyl group in addition to the amine group.
Uniqueness
(2,3,5,6-Tetrafluorophenyl)methanamine is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzylamines.
Propriétés
Numéro CAS |
89992-52-9 |
|---|---|
Formule moléculaire |
C7H5F4N |
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl)methanamine |
InChI |
InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2 |
Clé InChI |
GOUKYMUBOWCOIV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)CN)F)F |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)CN)F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,8-Dibromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1505485.png)

![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)











